molecular formula C11H12N6O B7581566 4-(3-Propan-2-ylimidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine

4-(3-Propan-2-ylimidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine

Cat. No. B7581566
M. Wt: 244.25 g/mol
InChI Key: UUOMACFOCYAJLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Propan-2-ylimidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine is a chemical compound that has gained significant attention in scientific research. It is a small molecule inhibitor that has shown potential in various biomedical applications.

Mechanism of Action

The mechanism of action of 4-(3-Propan-2-ylimidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine involves the inhibition of various enzymes and proteins in the body. It has been shown to inhibit the activity of protein kinases, which are important in regulating various cellular processes. It also inhibits the activity of histone deacetylases, which are involved in regulating gene expression. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-Propan-2-ylimidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine are diverse and depend on the specific application. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. In inflammatory cells, it has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In viruses, it has been shown to inhibit the replication of the virus.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-Propan-2-ylimidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine in lab experiments are its high potency and specificity. It has been shown to be effective at low concentrations, which reduces the risk of toxicity. Additionally, it has shown high selectivity for its target enzymes and proteins, which reduces the risk of off-target effects. The limitations of using 4-(3-Propan-2-ylimidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine in lab experiments are its limited solubility in water and its potential for degradation over time.

Future Directions

There are several future directions for the study of 4-(3-Propan-2-ylimidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine. One potential direction is the development of more potent and selective inhibitors based on the structure of 4-(3-Propan-2-ylimidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine. Another potential direction is the study of the compound in combination with other drugs to enhance its efficacy. Additionally, the compound could be studied in more complex models such as animal models to better understand its potential in clinical applications. Finally, the compound could be studied in the context of other diseases such as neurodegenerative diseases and infectious diseases to explore its potential in these areas.

Synthesis Methods

The synthesis of 4-(3-Propan-2-ylimidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine involves the reaction of 2-aminopyridine with 2-bromoacetophenone followed by the reaction of the resulting intermediate with propargyl alcohol and finally with 1,2,5-oxadiazole-3-carboxylic acid. The compound is obtained as a white solid with a high yield.

Scientific Research Applications

4-(3-Propan-2-ylimidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine has shown potential in various biomedical applications. It has been extensively studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in treating inflammatory diseases such as rheumatoid arthritis. Additionally, it has been studied for its antiviral properties and has shown potential in inhibiting the replication of viruses such as HIV.

properties

IUPAC Name

4-(3-propan-2-ylimidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O/c1-6(2)17-10-7(4-3-5-13-10)14-11(17)8-9(12)16-18-15-8/h3-6H,1-2H3,(H2,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOMACFOCYAJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=CC=N2)N=C1C3=NON=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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